Cas no 893612-64-1 (Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl-)

Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- 化学的及び物理的性質
名前と識別子
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- Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl-
- 3-(3-FLUOROBENZOYL)-1H-PYRROLE
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- MDL: MFCD08056193
計算された属性
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- ひょうめんでんか: 0
- 互変異性体の数: 3
Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332897-1g |
3-(3-Fluorobenzoyl)-1h-pyrrole |
893612-64-1 | 95%+ | 1g |
$*** | 2023-05-29 | |
abcr | AB230102-5g |
3-(3-Fluorobenzoyl)-1H-pyrrole; . |
893612-64-1 | 5g |
€1390.00 | 2025-03-19 | ||
A2B Chem LLC | AD81377-25g |
Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- |
893612-64-1 | 95+% | 25g |
$4250.00 | 2024-04-19 | |
abcr | AB230102-1 g |
3-(3-Fluorobenzoyl)-1H-pyrrole |
893612-64-1 | 1g |
€694.20 | 2023-04-27 | ||
Apollo Scientific | PC3157-1g |
3-(3-Fluorobenzoyl)-1H-pyrrole |
893612-64-1 | 1g |
£478.00 | 2023-09-02 | ||
abcr | AB230102-5 g |
3-(3-Fluorobenzoyl)-1H-pyrrole |
893612-64-1 | 5g |
€1390.00 | 2023-04-27 | ||
Apollo Scientific | PC3157-500mg |
3-(3-Fluorobenzoyl)-1H-pyrrole |
893612-64-1 | 500mg |
£270.00 | 2023-09-02 | ||
A2B Chem LLC | AD81377-2g |
Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- |
893612-64-1 | 95+% | 2g |
$1618.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197689-1g |
3-(3-Fluorobenzoyl)-1h-pyrrole |
893612-64-1 | 98% | 1g |
¥5306.00 | 2024-04-26 | |
abcr | AB230102-10g |
3-(3-Fluorobenzoyl)-1H-pyrrole; . |
893612-64-1 | 10g |
€1759.20 | 2025-03-19 |
Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl-に関する追加情報
Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- (CAS No: 893612-64-1)
Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl-, also known by its CAS registry number 893612-64-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of methanone, featuring a (3-fluorophenyl) group and a 1H-pyrrol-3-yl substituent. The combination of these groups imparts unique chemical properties, making it a valuable molecule for both academic research and potential industrial applications.
The structure of Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- consists of a central ketone group (methanone) attached to two distinct aromatic rings. The (3-fluorophenyl) group introduces electron-withdrawing effects due to the fluorine atom, which can influence the reactivity and stability of the molecule. On the other hand, the 1H-pyrrol-3-yl group contributes aromaticity and potential hydrogen bonding capabilities, enhancing the compound's versatility in various chemical reactions.
Recent studies have highlighted the importance of Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- in drug discovery efforts. Its unique electronic properties make it a promising candidate for designing bioactive molecules with potential applications in treating various diseases. For instance, researchers have explored its role as a scaffold for developing inhibitors targeting key enzymes involved in cancer progression. The compound's ability to interact with biological systems has been extensively studied using computational modeling and in vitro assays, yielding valuable insights into its pharmacokinetic profile.
In terms of synthesis, Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the use of transition metal catalysts to facilitate the formation of the carbon-carbon bonds between the phenyl and pyrrole moieties. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the final product.
The biological activity of Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- has been extensively investigated. In one recent study, it was found to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cells. Additionally, its ability to modulate cellular signaling pathways has made it a subject of interest in neurodegenerative disease research. Preclinical data suggest that this compound may have potential as a therapeutic agent for conditions such as Alzheimer's disease.
From an environmental perspective, understanding the fate and transport of Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl-* is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under aerobic conditions, reducing its persistence in aquatic environments. However, further research is needed to evaluate its long-term effects on non-target organisms.
In conclusion, Methanone,(3-fluorophenyl)-1H-pyrrol
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